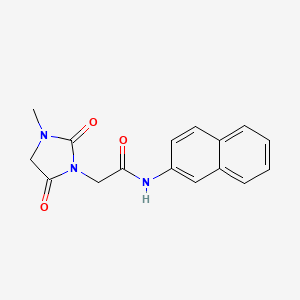
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, commonly known as MIAN, is a synthetic compound that has been widely used in scientific research. MIAN is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. MIAN has been shown to have a number of interesting properties that make it a valuable tool for studying the role of NO in various physiological and pathological processes.
作用機序
MIAN inhibits 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity by binding to the enzyme's heme group, which is necessary for the enzyme's catalytic activity. MIAN has been shown to be a competitive inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it competes with the substrate L-arginine for binding to the enzyme's active site.
Biochemical and Physiological Effects:
MIAN has been shown to have a number of interesting biochemical and physiological effects. Inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to a decrease in NO production, which has been shown to have a number of effects on various physiological processes. For example, NO is a potent vasodilator, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to vasoconstriction. This has been useful in studying the role of NO in cardiovascular disease.
実験室実験の利点と制限
MIAN has a number of advantages as a tool for studying the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it can be used to specifically target NO production. MIAN is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of MIAN in lab experiments. MIAN is a synthetic compound, and as such, it may not accurately reflect the effects of endogenous 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide inhibitors. Additionally, MIAN may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on MIAN and its role in various physiological and pathological processes. One area of interest is the role of MIAN in inflammation. MIAN has been shown to inhibit inflammation in various animal models, and further research is needed to determine whether MIAN could be used as a therapeutic agent for inflammatory diseases.
Another area of interest is the role of MIAN in cancer. NO has been shown to play a complex role in cancer, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN has been shown to have both pro- and anti-tumor effects. Further research is needed to determine the optimal use of MIAN in cancer treatment.
Conclusion:
MIAN is a synthetic compound that has been widely used in scientific research to study the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, making it a valuable tool for studying the effects of NO on various processes. MIAN has a number of interesting properties that make it a valuable tool for scientific research, and further research is needed to fully understand its potential applications.
合成法
The synthesis of MIAN involves the reaction of 2-naphthylacetic acid with 3-methyl-2,5-dioxoimidazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MIAN.
科学的研究の応用
MIAN has been extensively used in scientific research to study the role of NO in various physiological and pathological processes. MIAN has been shown to inhibit 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity in vitro and in vivo, leading to a decrease in NO production. This has been useful in studying the role of NO in inflammation, cardiovascular disease, and cancer.
特性
IUPAC Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCAYKXJBKXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)
![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![N-(3-methoxypropyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5493113.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)
![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)